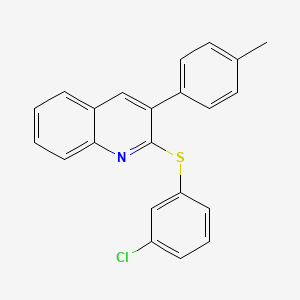

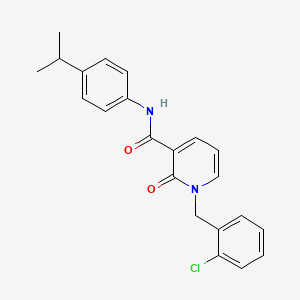

![molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5](/img/structure/B2986763.png)

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as D-Cycloserine, is a synthetic antibiotic that has been used in the treatment of tuberculosis, leprosy, and urinary tract infections. In recent years, there has been increasing interest in the potential therapeutic applications of D-Cycloserine in the field of neuroscience.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Preparation of 1,2-Benzothiazines

Research by Wen, Tiwari, and Bolm (2017) details a method for preparing 4-unsubstituted 1,2-benzothiazines using Rh(III)-catalyzed domino allylation/oxidative cyclization from sulfoximines and allyl methyl carbonate. This process tolerates a range of functional groups on sulfoximine and explores chemical modifications of the products. This might be relevant to the synthesis of benzothiazine derivatives including the mentioned compound (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).

Synthesis of 4H-1,4-Benzothiazines

Miyano, Abe, Sumoto, and Teramoto (1976) describe a synthesis process for 4H-1,4-benzothiazines involving the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide. This process suggests an oxidative cyclisation mechanism and might provide insights into the synthesis pathways of similar benzothiazine compounds (S. Miyano, N. Abe, K. Sumoto, & K. Teramoto, 1976).

Biological Evaluation and Applications

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for evaluation as antimicrobial and anti-inflammatory agents. Their study highlights the potential of benzothiazine derivatives in medicinal chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Copper(II) Complexes Synthesis

Tesema, Pham, and Franz (2006) explored the synthesis of copper(II) complexes using cysteinyldopa and benzothiazine model ligands. Their research provides insights into the chemical behavior of benzothiazines in complex formation, potentially applicable to the synthesis of similar compounds for various applications (Y. Tesema, David M. Pham, & K. Franz, 2006).

Miscellaneous Applications

Preparation of Congested Thiophenes

Nakayama, Hasemi, Yoshimura, Sugihara, and Nakamura (1998) discussed the preparation of highly congested thiophenes and their conversion to benzene derivatives. This research might offer insights into the synthetic versatility of compounds related to benzothiazines (J. Nakayama, R. Hasemi, K. Yoshimura, Y. Sugihara, & Shoji Nakamura, 1998).

Anti-HIV Integrase Evaluation

Xu, Zeng, Jiao, Hu, and Zhong (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with benzothiazole substituents for HIV integrase inhibitory activity evaluation. This underscores the potential pharmacological applications of benzothiazines (Yi-sheng Xu, Chengchu Zeng, Zi-Guo Jiao, Liming Hu, & Ru-gang Zhong, 2009).

Propiedades

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIDTSVBINEJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

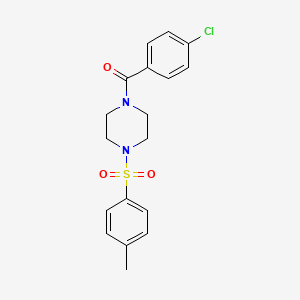

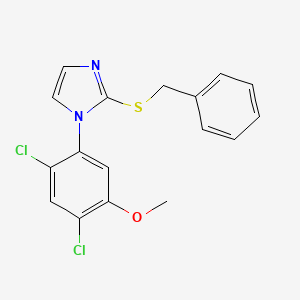

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

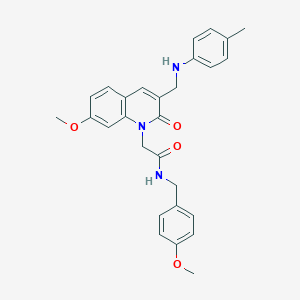

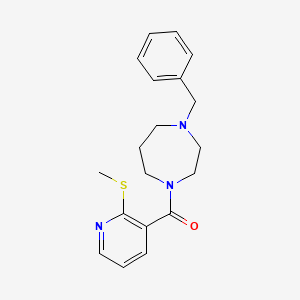

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)

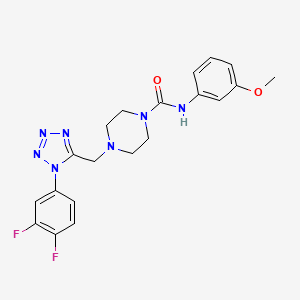

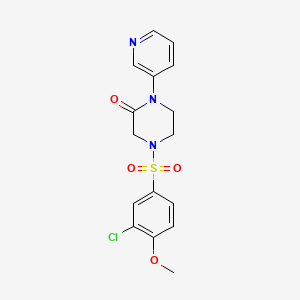

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)